

An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane

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Compound of Interest

Compound Name: 1,4,7,10-Tetrathiacyclododecane

CAS No.: 25423-56-7

Cat. No.: B1211434

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the macrocycle **1,4,7,10-Tetrathiacyclododecane**. It delves into its fundamental properties, synthesis, coordination chemistry, and applications, providing expert insights into its utility in advanced chemical research.

Introduction: Unveiling a Key Thiocrown Ether

1,4,7,10-Tetrathiacyclododecane, also known as [1]aneS₄, is a prominent member of the thiocrown ether family. Thiocrown ethers are macrocyclic compounds where sulfur atoms replace the oxygen atoms found in traditional crown ethers. This substitution imparts a unique set of properties, most notably a high affinity for soft metal ions. Unlike its oxygen analog, 12-crown-4 (CAS 294-93-9), which selectively binds alkali and alkaline earth metals, **1,4,7,10-Tetrathiacyclododecane**'s sulfur donors make it an exceptional ligand for transition metals.[2]

This macrocycle is a saturated organic heteromonocyclic compound where the carbon atoms at positions 1, 4, 7, and 10 of a cyclododecane ring are substituted by sulfur atoms.[3] Its unique structure and coordination capabilities have made it a subject of significant interest in

supramolecular chemistry, materials science, and as a building block for more complex molecular architectures.

Core Physicochemical Properties and Characterization

The fundamental properties of **1,4,7,10-Tetrathiacyclododecane** are crucial for its application in experimental settings. These characteristics define its behavior in various solvents and its structural attributes.

Property	Value	Source
CAS Number	25423-56-7	[4]
Molecular Formula	C ₈ H ₁₆ S ₄	[3][4]
Molecular Weight	240.47 g/mol	[3][4]
IUPAC Name	1,4,7,10-tetrathiacyclododecane	[3]
SMILES	C1CSCCSCCSCCS1	[3]
Appearance	Solid	[5]

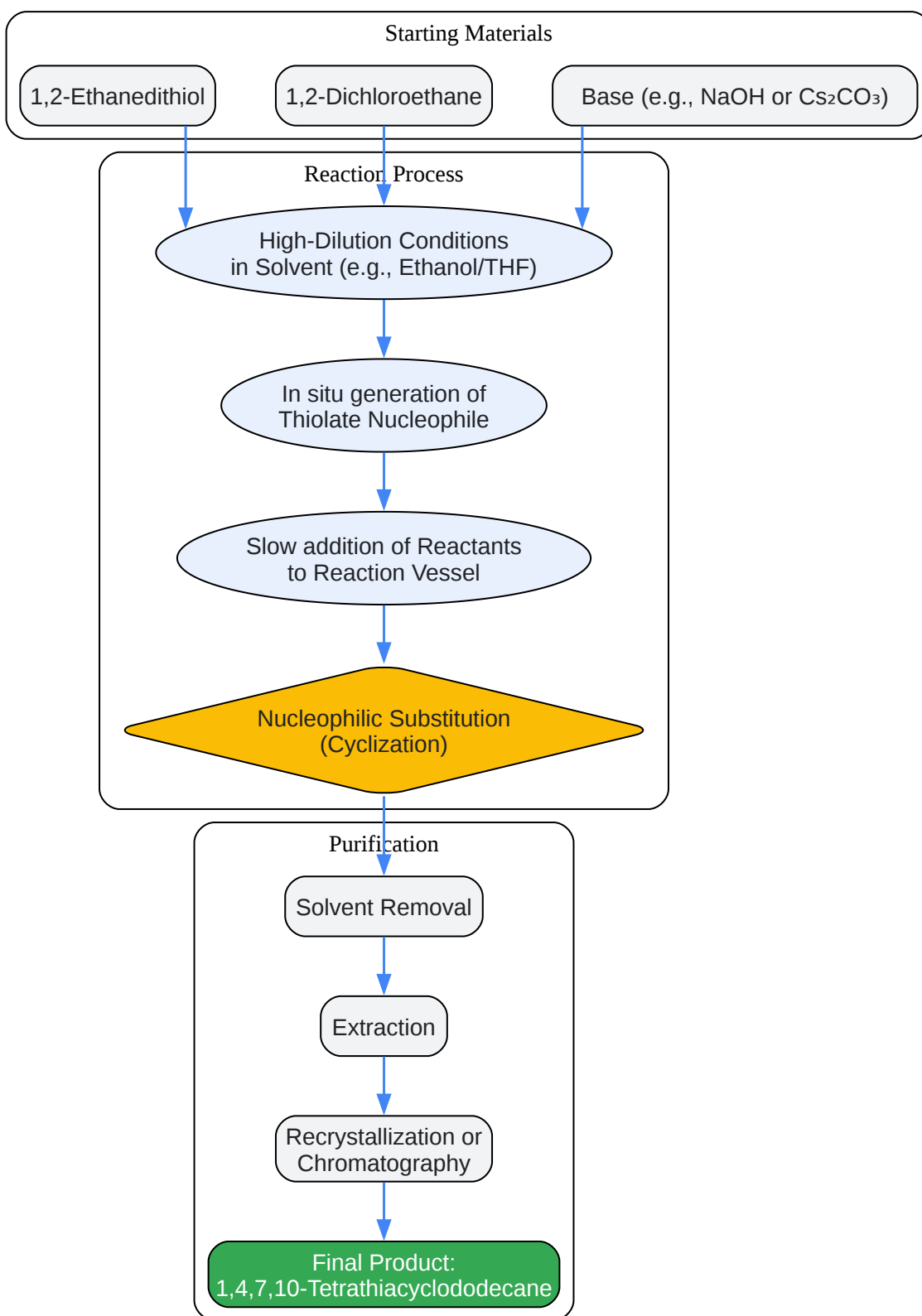
Characterization of this macrocycle typically involves standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the proton and carbon environments, while mass spectrometry verifies the molecular weight.[1] X-ray crystallography provides definitive structural information, revealing the conformation of the macrocyclic ring and its bond lengths and angles.

Synthesis of 1,4,7,10-Tetrathiacyclododecane

The synthesis of tetrathia macrocycles like[1]aneS₄ is a well-established, albeit challenging, area of organic chemistry.[6] High-dilution techniques are often necessary to favor intramolecular cyclization over intermolecular polymerization. A common and effective strategy involves the reaction of a dithiol with a dihalide under basic conditions.

The causality behind this choice of reactants lies in the nucleophilicity of the thiolate anions, generated in situ by the base, and the electrophilicity of the carbon atoms bearing the halide leaving groups. The high-dilution principle is critical; by keeping the concentration of the reactants low, the probability of one end of a molecule reacting with the other end of the same molecule (cyclization) is increased relative to reacting with a different molecule (polymerization).

Below is a diagram illustrating a generalized synthetic workflow for tetrathia macrocycles.



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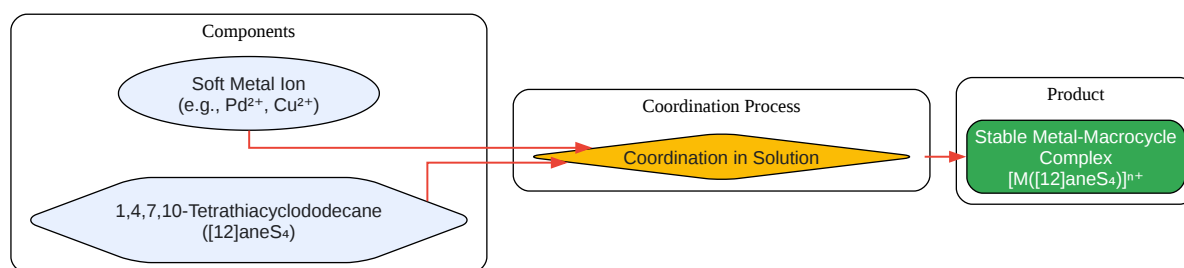
Caption: Generalized workflow for the synthesis of **1,4,7,10-Tetrathiacyclododecane**.

Coordination Chemistry: A Ligand for Soft Metals

The defining characteristic of **1,4,7,10-Tetrathiacyclododecane** is its role as a macrocyclic ligand. The four sulfur donor atoms create a cavity that is ideally suited for coordinating with soft or borderline metal ions such as copper(II), silver(I), palladium(II), and platinum(II). The principles of Hard and Soft Acid and Base (HSAB) theory explain this preference; the soft sulfur donors (bases) form stable complexes with soft metal cations (acids).

The macrocyclic effect is a key thermodynamic principle that underpins its efficacy as a ligand. The pre-organized structure of the ring leads to a smaller entropic penalty upon coordination compared to four separate monodentate sulfur ligands. This results in the formation of highly stable metal complexes.

The coordination geometry of these complexes can vary. For instance, with smaller ions, the macrocycle may fold to create a cis-geometry, while larger ions may sit within the plane of the sulfur atoms. This structural flexibility allows it to adapt to the electronic and steric requirements of different metal centers.



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Caption: Formation of a metal complex with **1,4,7,10-Tetrathiacyclododecane**.

Applications in Research and Development

While its nitrogen-containing analog, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is renowned for its use in MRI contrast agents and radiopharmaceuticals, the applications of **1,4,7,10-Tetrathiacyclododecane** are concentrated in other areas of chemical science.[7]

- **Chemosensors:** The selective binding properties of[1]aneS₄ can be harnessed to design chemosensors for heavy metal ions. By attaching a chromophore or fluorophore to the macrocyclic backbone, the coordination event can be transduced into a measurable optical signal.[2]
- **Crystal Engineering:** It serves as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). The defined structure and coordination vectors of its metal complexes allow for the predictable assembly of extended solid-state architectures.[2]
- **Extraction and Separation:** Its selectivity for certain metal ions makes it useful in solvent extraction processes for separating and purifying metals, for example, in hydrometallurgy or waste remediation.
- **Precursor for Functional Ligands:**[1]aneS₄ is often a starting point for the synthesis of more complex, functionalized macrocycles. For example, the related[1]aneNS₃ macrocycle (one nitrogen, three sulfurs) is extensively functionalized at the nitrogen atom to create derivatives for various purposes.[2]

While direct applications in drug development are less common than for its aza-analogs, the fundamental study of its metal complexes provides valuable insights into metallo-biochemistry and the design of metal-based therapeutics where soft metal coordination is relevant.

Experimental Protocol: Synthesis of 1,4,7,10-Tetrathiacyclododecane

This protocol is a representative procedure based on established methods for macrocycle synthesis.[1] **Disclaimer:** This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- 1,2-Ethanedithiol
- 1,2-Dichloroethane
- Cesium carbonate (Cs_2CO_3) or Sodium Hydroxide (NaOH)
- Ethanol, absolute
- Tetrahydrofuran (THF), anhydrous
- Standard laboratory glassware for reflux and extraction

Procedure:

- Setup: Assemble a large three-neck round-bottom flask (e.g., 3 L) equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps for slow addition. The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).
- Solvent: Add a large volume of a solvent mixture, such as 1:1 ethanol/THF, to the flask. Begin stirring and heating the solvent to reflux.
- Reactant Preparation: In separate flasks, prepare two solutions:
 - Solution A: 1,2-Ethanedithiol dissolved in the solvent mixture.
 - Solution B: 1,2-Dichloroethane dissolved in the solvent mixture.
- Base Addition: Add the base (e.g., Cs_2CO_3) to the refluxing solvent in the main reaction flask. Cesium carbonate is often preferred as it can promote higher yields through the "cesium effect," which templates the cyclization.
- High-Dilution Addition: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred, refluxing suspension of the base over an extended period (e.g., 8-12 hours). The slow addition is crucial to maintain high-dilution conditions.
- Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Filter the mixture to remove the base and any inorganic salts.
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification:
 - Dissolve the resulting crude solid or oil in a suitable organic solvent (e.g., dichloromethane).
 - Wash the organic solution with water and then with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate via rotary evaporation.
 - The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Safety and Handling

1,4,7,10-Tetrathiacyclododecane is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) before handling.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautions:
 - Avoid contact with skin, eyes, and clothing.[5][8]
 - Avoid formation and inhalation of dust.[5]

- Use only in a well-ventilated area, preferably a chemical fume hood.[8]
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[5]
 - Keep the container tightly closed.[5][8]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
 - If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

References

- The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. (n.d.). ResearchGate. Retrieved January 10, 2026, from [\[Link\]](#)
- **1,4,7,10-tetrathiacyclododecane** | CAS#:25423-56-7. (n.d.). Chemsrvc. Retrieved January 10, 2026, from [\[Link\]](#)
- 12-Crown-4 | 294-93-9. (n.d.). J&K Scientific. Retrieved January 10, 2026, from [\[Link\]](#)
- **1,4,7,10-Tetrathiacyclododecane** | C₈H₁₆S₄ | CID 141206. (n.d.). PubChem. Retrieved January 10, 2026, from [\[Link\]](#)

- Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [\[Link\]](#)
- Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [\[Link\]](#)
- A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. (n.d.). MDPI. Retrieved January 10, 2026, from [\[Link\]](#)
- Synthesis of Tetrathia–Oligothiophene Macrocycles. (2019). ResearchGate. Retrieved January 10, 2026, from [\[Link\]](#)
- 12-Crown-4 Reagent Grade Market Outlook 2025-2032. (n.d.). Retrieved January 10, 2026, from [\[Link\]](#)
- Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. (2022). PubMed Central. Retrieved January 10, 2026, from [\[Link\]](#)
- Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS 3). (n.d.). MDPI. Retrieved January 10, 2026, from [\[Link\]](#)
- Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.). Google Patents.
- **1,4,7,10-Tetrathiacyclododecane**. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [\[Link\]](#)
- Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [\[Link\]](#)
- CAS No.294-93-9,12-Crown-4 Suppliers,MSDS download. (n.d.). LookChem. Retrieved January 10, 2026, from [\[Link\]](#)
- Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. (n.d.). ACS Publications. Retrieved January 10, 2026, from [\[Link\]](#)

- Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [[Link](#)]

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. 1,4,7,10-Tetrathiacyclododecane | C₈H₁₆S₄ | CID 141206 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 1,4,7,10-Tetrathiacyclododecane \[webbook.nist.gov\]](#)
- [5. 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7 | Chemsrvc \[chemsrc.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. spectrumchemical.com \[spectrumchemical.com\]](#)
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